molecular formula C12H19NO2 B14834377 2-Tert-butoxy-6-(dimethylamino)phenol

2-Tert-butoxy-6-(dimethylamino)phenol

Cat. No.: B14834377
M. Wt: 209.28 g/mol
InChI Key: PGQHIIPRLCQJMM-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-(dimethylamino)phenol is a substituted phenol derivative featuring a tert-butoxy group at the 2-position and a dimethylamino group at the 6-position of the aromatic ring. The tert-butoxy group is a bulky, electron-withdrawing substituent due to the oxygen atom’s inductive effect, while the dimethylamino group is a moderately electron-donating substituent under neutral or basic conditions.

The tert-butoxy group likely enhances steric hindrance and hydrophobicity, while the dimethylamino group may contribute to pH-dependent solubility and coordination properties.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(dimethylamino)-6-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-10-8-6-7-9(11(10)14)13(4)5/h6-8,14H,1-5H3

InChI Key

PGQHIIPRLCQJMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-(dimethylamino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butoxyphenol with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

    Starting Materials: 2-tert-butoxyphenol and dimethylamine.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Reaction Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butoxy and dimethylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Tert-butoxy-6-(dimethylamino)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized as an additive in the formulation of lubricants, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds for Comparison

4'-Dimethylamino-phenyl xanthone derivatives (): These compounds exhibit reduced iron-chelation efficiency at low pH due to protonation of the dimethylamino group, which converts it into an electron-withdrawing moiety. Similarly, the dimethylamino group in this compound may lose electron-donating capacity under acidic conditions, altering its reactivity .

Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate (): The position of the dimethylamino group significantly impacts reactivity. Ethyl 4-(dimethylamino)benzoate demonstrates higher polymerization efficiency than its methacrylate counterpart, suggesting that para-substituted dimethylamino groups may enhance stability or electron donation in resin systems.

2,4-Di-tert-butyl-6-({[2-(dimethylamino)ethyl]amino}methyl)-phenol (): This compound combines tert-butyl groups with a dimethylaminoethyl side chain. The tert-butoxy group in this compound differs sterically and electronically from tert-butyl groups, as the oxygen atom introduces polarity and moderate electron withdrawal, which may reduce solubility in nonpolar solvents compared to purely alkyl-substituted analogs .

Electronic and Steric Comparison Table

Compound Substituent Configuration Electronic Effects Steric Hindrance Key Functional Property
This compound 2-tert-butoxy, 6-dimethylamino EWG (tert-butoxy), pH-dependent EDG/EWG (NMe₂) High (tert-butoxy) pH-sensitive coordination potential
4'-Trifluoromethyl-phenyl xanthone 4'-CF₃ Strong EWG Low High iron-chelation efficiency
Ethyl 4-(dimethylamino)benzoate 4-dimethylamino (ester side chain) EDG (NMe₂) Moderate High polymerization reactivity
2,4-Di-tert-butyl-6-aminomethyl-phenol 2,4-di-tert-butyl, 6-aminomethyl EDG (tert-butyl), moderate EDG (amine) Very high (tert-butyl) Enhanced hydrophobicity

Functional Performance in Chelation and Reactivity

  • Iron Chelation: The dimethylamino group in this compound may exhibit suboptimal chelation under acidic conditions (pH < 5.5) due to protonation, mirroring the behavior of 4'-dimethylamino-phenyl xanthones . In contrast, electron-withdrawing groups like trifluoromethyl (CF₃) enhance chelation efficiency across a broader pH range.
  • Polymerization and Material Applications: Compared to ethyl 4-(dimethylamino)benzoate, the tert-butoxy group in this compound may reduce polymerization rates due to steric hindrance, though its dimethylamino group could still act as a co-initiator in resin systems under basic conditions .

Solubility and Stability

  • However, the dimethylamino group may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) when deprotonated.
  • In contrast, compounds like 2,4-di-tert-butyl-6-aminomethyl-phenol () exhibit even greater hydrophobicity due to the absence of polar oxygen atoms, making them more suitable for nonpolar applications .

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